molecular formula C8H10N2O2 B1580671 2-Hydroxy-3-methylbenzhydrazide CAS No. 30991-42-5

2-Hydroxy-3-methylbenzhydrazide

Cat. No. B1580671
CAS RN: 30991-42-5
M. Wt: 166.18 g/mol
InChI Key: UWNTVIWGDXKENJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzhydrazide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by other names such as 3-methylsalicylhydrazide and o-cresotic hydrazide .


Physical And Chemical Properties Analysis

2-Hydroxy-3-methylbenzhydrazide has a melting point of 189-193°C . It has a density of 1.262±0.06 g/cm3 and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Green Chemistry and Synthesis

One notable application of derivatives of 2-Hydroxybenzhydrazide involves the synthesis of organic compounds under environmentally friendly conditions. Tian Xiao-xue (2011) described the synthesis of 2-Hydroxybenzhydrazide by a solvent-free ultrasonic method, highlighting an effective approach in green chemistry due to its solvent-free nature and energy efficiency. This method optimizes the synthesis reaction conditions, such as temperature and ultrasonic frequency, to achieve high product yield and purity (Tian Xiao-xue, 2011).

Spectroscopic Analysis and Chemical Properties

P. Ramesh et al. (2020) conducted spectroscopic investigations on 2-Hydroxybenzhydrazide, revealing detailed insights into its geometric optimization, vibrational spectral analysis, and chemical reactivity parameters. These findings are crucial for understanding the molecular structure and properties of compounds derived from 2-Hydroxybenzhydrazide, facilitating their application in various scientific research fields (P. Ramesh et al., 2020).

Material Science and Environmental Applications

In material science, derivatives of 2-Hydroxybenzhydrazide have been used to modulate the properties of covalent organic frameworks (COFs), as demonstrated by Huihua Guo et al. (2019). These COFs were employed as coatings for solid phase microextraction of phthalate esters, showcasing the potential of 2-Hydroxybenzhydrazide derivatives in enhancing the efficiency of environmental pollutants extraction (Huihua Guo et al., 2019).

Coordination Chemistry

The work of T. Gerber et al. (2012) explored the reactivity of 2-Hydroxybenzhydrazide in coordination chemistry, studying its reaction with rhenium complexes. This research contributes to the understanding of complex formation and ligand behavior, which is valuable in the development of new metal-organic frameworks and catalysts (T. Gerber et al., 2012).

Analytical Chemistry

Analytical applications are also prominent, as indicated by the development of methods for detecting environmental pollutants. For instance, parabens and their metabolites, related to hydroxybenzhydrazide derivatives, have been analyzed in environmental and biological samples to assess human exposure and environmental distribution (Lei Wang et al., 2013).

Safety And Hazards

2-Hydroxy-3-methylbenzhydrazide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection and should be stored in a place protected from moisture .

properties

IUPAC Name

2-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(7(5)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNTVIWGDXKENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184978
Record name 2-Hydroxy-3-methylbenzhydrazide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methylbenzhydrazide

CAS RN

30991-42-5
Record name 2-Hydroxy-3-methylbenzhydrazide
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Record name 30991-42-5
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Record name 2-Hydroxy-3-methylbenzhydrazide
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Record name 30991-42-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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